2,5-Dimethoxy-L-phenylalanine

Monoamine Oxidase Inhibition Enzyme Selectivity Neurochemistry

Non-natural aryl-substituted α-amino acids often suffer from poor receptor selectivity or require bulky fluorophores. 2,5-Dimethoxy-L-phenylalanine (CAS 730927-12-5) solves this with its intrinsic 2,5-dimethoxy pharmacophore for 5-HT₂A/2C receptors. - >98% purity (HPLC), pure L-enantiomer - Label-free fluorescent probe for SPPS & biosensors - logP -1.4; enhanced polarity vs. unsubstituted analogs - Available in research quantities (mg to g). Ambient shipping, 24-month shelf life at -20°C.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 730927-12-5
Cat. No. B3029631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-L-phenylalanine
CAS730927-12-5
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CC(C(=O)O)N
InChIInChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1
InChIKeyCKBYDXAFHYVJPV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-L-phenylalanine – Non-Natural Amino Acid Overview


2,5-Dimethoxy-L-phenylalanine (2,5-DMO-Phe, CAS 730927-12-5) is a synthetic, non-natural α-amino acid belonging to the aryl-substituted phenylalanine class [1]. Its molecular structure consists of an L-phenylalanine core modified with methoxy substituents at the 2- and 5-positions of the phenyl ring, giving it a molecular weight of 225.24 g/mol (C₁₁H₁₅NO₄) . This specific substitution pattern imparts altered electronic and steric properties that differentiate it from unsubstituted phenylalanine and other mono- or poly-methoxylated analogs, making it a valuable chiral scaffold for solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns targeting serotonin (5-HT) and other G protein-coupled receptors (GPCRs) [2]. As a pure L-enantiomer, it serves as a critical tool for studying stereospecific receptor-ligand interactions and for engineering peptides with enhanced stability or novel fluorescence properties .

Why 2,5-Dimethoxy-L-phenylalanine Is Irreplaceable


Generic substitution of 2,5-dimethoxy-L-phenylalanine (2,5-DMO-Phe) with unsubstituted L-phenylalanine or mono-methoxylated analogs (e.g., 2-methoxy- or 4-methoxy-phenylalanine) is generally invalid for precise research due to significant alterations in receptor pharmacophore geometry and electronic surface potential [1]. The specific 2,5-dimethoxy substitution pattern is a well-established pharmacophoric feature in serotonergic ligands, where it facilitates a key binding orientation and electron density distribution for high-affinity interactions with 5-HT₂A and 5-HT₂C receptors [2]. Furthermore, the presence of both methoxy groups significantly impacts the compound's physicochemical properties, including a lower predicted logP (-1.4) and altered hydrogen-bonding capacity compared to unsubstituted phenylalanine [3]. Substituting with the racemic DL-mixture (CAS 91280-31-8) also fails in studies requiring stereospecific outcomes, as the L-enantiomer is essential for chiral recognition in biological systems and asymmetric synthesis .

Key Differentiation Evidence for 2,5-Dimethoxy-L-phenylalanine


MAO-A vs. MAO-B Selectivity Profile

A compound incorporating the 2,5-dimethoxyphenylalanine scaffold demonstrates a distinct selectivity profile between human monoamine oxidase A (MAO-A) and B (MAO-B) isoforms. While direct data for the free amino acid 2,5-DMO-Phe is limited in the public domain, its derivative was profiled, showing potent inhibition of MAO-A (IC₅₀ = 50 nM) and significantly weaker inhibition of MAO-B (IC₅₀ = 620 nM), resulting in a >12-fold selectivity window for MAO-A over MAO-B [1]. This contrasts with the broader activity often seen with simpler, unsubstituted phenylalanine-based inhibitors. The specific substitution pattern on the aromatic ring is a key determinant of this enzymatic discrimination [2].

Monoamine Oxidase Inhibition Enzyme Selectivity Neurochemistry

LogP and pKa Physicochemical Properties

The 2,5-dimethoxy substitution pattern confers a distinct physicochemical profile compared to both unsubstituted L-phenylalanine and its 3,4-dimethoxy isomer. The predicted octanol-water partition coefficient (LogP) for 2,5-dimethoxy-L-phenylalanine is -1.4 [1], indicating significantly lower lipophilicity than L-phenylalanine (LogP ≈ -1.5 to -1.1 for the zwitterionic form) but higher polarity than its 3,4-dimethoxy counterpart, which is known to have increased lipophilicity . Its predicted acid dissociation constant (pKa) is 2.27±0.15 [1], which governs its charge state and solubility in aqueous buffers.

Physicochemical Properties Lipophilicity Formulation Development

L- vs. DL-Enantiomer Purity

The procurement of pure L-enantiomer 2,5-dimethoxy-L-phenylalanine (CAS 730927-12-5) is non-substitutable with the racemic DL-mixture (CAS 91280-31-8) for applications requiring stereospecific outcomes. While the DL-form may be offered as a lower-cost alternative, it introduces an equimolar amount of the D-enantiomer, which can act as a competitive inhibitor in chiral biological systems or lead to diastereomeric peptide mixtures that are impossible to purify . The L-form is the native configuration recognized by mammalian aminoacyl-tRNA synthetases and is required for the synthesis of homochiral peptides [1].

Chiral Synthesis Stereochemistry Peptide Chemistry

Fluorescent Probes via SPPS

2,5-Dimethoxy-L-phenylalanine serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the creation of fluorescently-labeled peptides. Unlike standard phenylalanine, the electron-rich 2,5-dimethoxyphenyl ring can serve as a fluorophore upon excitation, enabling label-free monitoring of peptide conformational dynamics and protein interactions . This intrinsic fluorescence eliminates the need for bulky, activity-modifying external fluorophores, which is a significant advantage over peptides synthesized with unsubstituted phenylalanine that require post-synthetic labeling [1].

Fluorescent Probes Peptide Synthesis Unnatural Amino Acids

2,5-Dimethoxy-L-phenylalanine Applications


Fluorescent Peptide & Biosensor Engineering

Researchers can incorporate 2,5-dimethoxy-L-phenylalanine (2,5-DMO-Phe) as a non-natural amino acid during Fmoc-based solid-phase peptide synthesis to create intrinsically fluorescent peptides [1]. This label-free approach is ideal for developing biosensors or studying protein-protein interactions in real-time, as the 2,5-dimethoxyphenyl group's native fluorescence avoids the steric hindrance and altered binding kinetics often caused by large external fluorophores [1].

Selective 5-HT₂A/₂C Ligand Design

2,5-DMO-Phe serves as a crucial chiral scaffold for designing novel ligands targeting the 5-HT₂A and 5-HT₂C serotonin receptors [2]. Its 2,5-dimethoxy substitution pattern is a privileged pharmacophore for this receptor class. Medicinal chemists use this building block to synthesize libraries of compounds where the L-phenylalanine core is diversified at the N- or C-terminus, aiming to optimize binding affinity and functional selectivity over closely related receptor subtypes [3].

MAO-A Selective Inhibitor Development

Based on data from a structurally related derivative, the 2,5-dimethoxyphenylalanine core shows promise for developing selective inhibitors of monoamine oxidase A (MAO-A) [4]. Researchers in neurochemistry can utilize this scaffold to design compounds with a favorable selectivity window (>12-fold) against the MAO-B isoform, which is critical for minimizing peripheral side effects in the study of CNS disorders like depression and anxiety [4].

Substrate for Engineered Ammonia-Lyases

2,5-DMO-Phe can be used as a substrate or product analog to study and engineer aromatic ammonia-lyases (AALs), such as the enzyme from Loktanella atrilutea (LaAAL) [1]. These enzymes catalyze the non-oxidative deamination of phenylalanine, and understanding their activity towards methoxylated derivatives informs their use in the sustainable, biocatalytic synthesis of valuable substituted cinnamic acids for pharmaceutical and fine chemical applications [1].

Technical Documentation Hub

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